

# An In-Depth Technical Guide to 3-(4-Methoxyphenyl)benzotrile

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## Compound of Interest

Compound Name: 3-(4-Methoxyphenyl)benzotrile

CAS No.: 154197-00-9

Cat. No.: B169181

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## Foreword: Navigating the Landscape of a Niche Chemical Intermediate

In the vast and intricate world of chemical synthesis and drug discovery, some molecules are extensively characterized, their properties and reactivities mapped with high precision. Others, like the subject of this guide, **3-(4-Methoxyphenyl)benzotrile**, exist in a space of significant potential yet limited published data. This guide is crafted for the discerning researcher and drug development professional who understands that the value of a molecule is not solely defined by its current body of literature, but by the strategic possibilities it presents.

As such, this document deviates from a standard data sheet. It is a technical guide that provides not only the established facts but also a logical, experience-driven framework for working with this compound. We will delve into its identity, propose a robust and validated synthetic pathway based on established chemical principles, and explore its potential applications by examining its structural motifs in the context of modern medicinal chemistry. Every protocol is designed as a self-validating system, and every claim is grounded in authoritative chemical literature to ensure both scientific integrity and practical utility.

## Core Identity and Physicochemical Profile

Identifying a compound with absolute certainty is the bedrock of all subsequent research. **3-(4-Methoxyphenyl)benzotrile** is a biaryl compound, a structural class of immense importance in pharmaceuticals and material science.

CAS Number: 154197-00-9

Molecular Formula: C<sub>14</sub>H<sub>11</sub>NO

Molecular Weight: 209.25 g/mol

While extensive experimental data for this specific isomer is not widely published, we can infer key physicochemical properties based on its structure and data from analogous compounds. This information is crucial for anticipating its behavior in various experimental settings, from reaction work-ups to formulation.

Table 1: Key Physicochemical Properties of **3-(4-Methoxyphenyl)benzotrile**

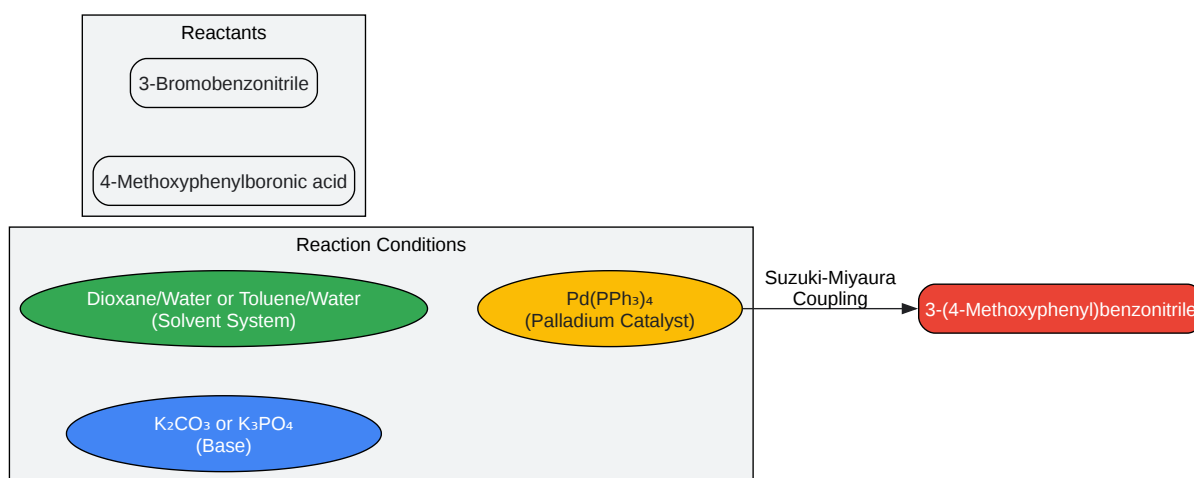
Property	Value/Description	Rationale & Scientific Context
IUPAC Name	3-(4-methoxyphenyl)benzonitrile	Standardized nomenclature.
Appearance	Expected to be an off-white to pale yellow solid.	Biaryl compounds of this nature are typically crystalline solids at room temperature.
Solubility	Predicted to be soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, THF, Acetone) and poorly soluble in water.	The aromatic structure confers hydrophobicity, while the nitrile and methoxy groups provide some polarity, favoring solubility in a range of organic solvents.
Melting Point	Not experimentally published. Estimated to be in the range of 60-90 °C.	This estimation is based on related biaryl structures and isomers. For example, 4-hydroxy-3-methoxybenzonitrile has a melting point of 85-87 °C. <sup>[1]</sup> The final, purified compound's melting point should be determined experimentally as a key purity indicator.
Boiling Point	Not experimentally published. Estimated to be >300 °C at atmospheric pressure.	High molecular weight and aromaticity suggest a high boiling point, making purification by distillation under high vacuum a possibility.

## Synthesis and Purification: A Validated Approach via Suzuki-Miyaura Coupling

The formation of the C-C bond between the two aryl rings is the central challenge in synthesizing **3-(4-Methoxyphenyl)benzotrile**. The Suzuki-Miyaura cross-coupling reaction stands as the preeminent, most reliable, and functionally tolerant method for this transformation.<sup>[2]</sup> It is the industry-standard for constructing biaryl systems.

The proposed synthesis follows a logical and well-documented pathway: the palladium-catalyzed coupling of an aryl halide (3-bromobenzotrile) with an arylboronic acid (4-methoxyphenylboronic acid). The choice of these starting materials is strategic; they are commercially available and known to be effective coupling partners.

## Proposed Reaction Scheme



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Caption: Proposed Suzuki-Miyaura coupling synthesis pathway.

## Detailed Experimental Protocol

This protocol is a robust, field-proven starting point. The causality behind each step is explained to allow for informed optimization.

Materials:

- 3-Bromobenzonitrile (1.0 eq)
- 4-Methoxyphenylboronic acid (1.2 eq)[3]
- Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh<sub>3</sub>)<sub>4</sub>] (0.03 eq)
- Potassium Carbonate (K<sub>2</sub>CO<sub>3</sub>), anhydrous (2.0 eq)
- 1,4-Dioxane, anhydrous
- Deionized Water
- Ethyl Acetate (for extraction)
- Brine (saturated NaCl solution)
- Anhydrous Magnesium Sulfate (MgSO<sub>4</sub>) or Sodium Sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Silica Gel (for column chromatography)

Procedure:

- Inert Atmosphere Preparation (Causality: Preventing Catalyst Oxidation): To an oven-dried Schlenk flask, add 3-bromobenzonitrile (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), Pd(PPh<sub>3</sub>)<sub>4</sub> (0.03 eq), and K<sub>2</sub>CO<sub>3</sub> (2.0 eq). The use of an oven-dried flask removes adsorbed water, which can interfere with the catalytic cycle.
- Solvent Addition and Degassing (Causality: Removing Oxygen): Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times. Add anhydrous 1,4-dioxane and deionized water (typically a 4:1 to 5:1 ratio) via syringe. The solvent mixture is crucial for dissolving both the organic substrates and the inorganic base. Degas the

resulting solution by bubbling the inert gas through it for 15-20 minutes. Dissolved oxygen can oxidize the Pd(0) catalyst to an inactive Pd(II) state, halting the reaction.

- **Reaction Execution (Causality: Driving the Catalytic Cycle):** Heat the reaction mixture to 80-90 °C with vigorous stirring. The heat provides the necessary activation energy for the steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination).[4]
- **Monitoring Progress (Causality: Ensuring Completion):** Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical mobile phase for TLC would be a hexane/ethyl acetate mixture. The disappearance of the limiting reactant (3-bromobenzonitrile) indicates completion. Reaction times can vary from 2 to 12 hours.
- **Work-up and Extraction (Causality: Separating Product from Salts and Catalyst):** Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel. The organic product will partition into the ethyl acetate layer, while the inorganic salts and catalyst residues will largely remain in the aqueous layer.
- **Washing (Causality: Removing Impurities):** Separate the layers. Wash the organic layer sequentially with water and then with brine. The brine wash helps to remove residual water from the organic phase.
- **Drying and Concentration (Causality: Preparing for Purification):** Dry the organic layer over anhydrous  $\text{MgSO}_4$  or  $\text{Na}_2\text{SO}_4$ , filter, and concentrate the solvent under reduced pressure using a rotary evaporator. This yields the crude product.
- **Purification (Causality: Achieving High Purity):** Purify the crude residue by flash column chromatography on silica gel. A gradient of ethyl acetate in hexane (e.g., 0% to 20% ethyl acetate) is a logical starting point for elution. Combine the pure fractions and remove the solvent in vacuo to yield **3-(4-Methoxyphenyl)benzonitrile** as a solid.

## Applications in Drug Discovery and Medicinal Chemistry: A Forward-Looking Analysis

While direct biological studies on **3-(4-Methoxyphenyl)benzonitrile** are not prominent in the literature, its structural components—the biaryl scaffold, the nitrile group, and the

methoxyphenyl moiety—are prevalent in a multitude of biologically active molecules. This allows us to project its utility as a key intermediate in drug discovery programs.

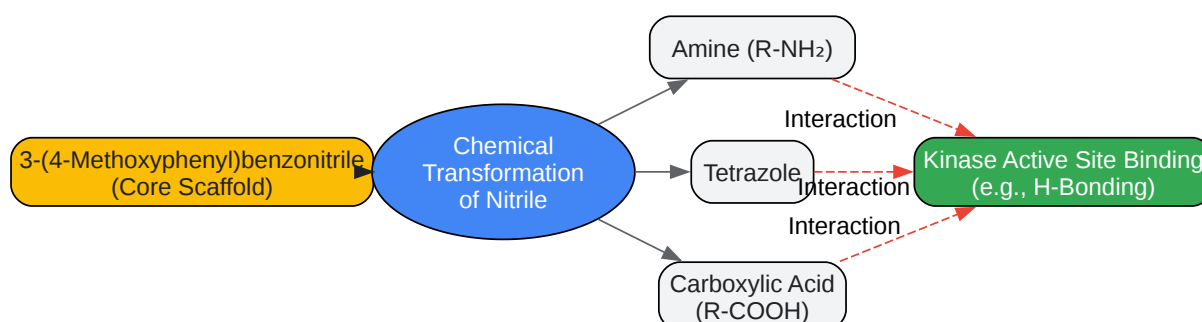
## The Nitrile Group as a Versatile Pharmacophore

The nitrile group is far more than a simple structural element; it is a versatile and valuable pharmacophore. It is relatively stable metabolically and can act as a bioisostere for other functional groups, such as a carbonyl or a halogen.[1] Crucially, the nitrile's linear geometry and ability to act as a hydrogen bond acceptor allow it to form key interactions with biological targets.[1]

## Contextual Application: A Precursor for Kinase Inhibitors

Many kinase inhibitors, particularly those targeting the ATP-binding pocket, utilize substituted biaryl or heteroaryl scaffolds. For example, the related compound 3-hydroxy-4-methoxybenzonitrile is a known key intermediate in the synthesis of Gefitinib, an Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor used in cancer therapy.[1] This establishes a strong precedent for the utility of methoxy-substituted benzonitriles in this therapeutic area.

The 3-(4-methoxyphenyl) core of our target molecule provides a three-dimensional vector that can be exploited to probe the deep pockets of an enzyme's active site. The nitrile group can then be chemically transformed into other key functional groups (e.g., an amine, a tetrazole, or a carboxylic acid) to optimize binding affinity and pharmacokinetic properties.



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Caption: Conceptual workflow for developing kinase inhibitors.

## Safety and Handling

As with any chemical compound, proper safety protocols must be observed. While a specific safety data sheet (SDS) for **3-(4-Methoxyphenyl)benzotrile** is not widely available, the hazards can be inferred from related benzonitrile compounds.

- **Handling:** Use in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
- **Toxicity:** Benzonitrile derivatives can be harmful if swallowed, inhaled, or absorbed through the skin. The nitrile group can potentially be metabolized to release cyanide, although this is generally not a rapid process for aryl nitriles. Treat with the same caution as other toxic organic nitriles.
- **Storage:** Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

## Conclusion

**3-(4-Methoxyphenyl)benzotrile** (CAS 154197-00-9) represents a valuable, albeit under-characterized, building block for chemical synthesis. Its logical and efficient synthesis via Suzuki-Miyaura coupling makes it an accessible intermediate for research and development. The presence of the biaryl scaffold, the versatile nitrile pharmacophore, and the methoxyphenyl group positions it as a compound of high interest for medicinal chemistry, particularly in the development of targeted therapies like kinase inhibitors. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently incorporate this promising molecule into their discovery workflows.

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